
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a diverse range of applications. Let’s break it down:
Name: 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Structure: It consists of a pyridine ring, a phenyl group, and various functional groups.
Purpose: This compound has attracted attention due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes::
Radical Protodeboronation:
- Information on industrial-scale production methods for this specific compound is limited. research and development efforts continue to explore efficient synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, depending on the specific conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties for drug development.
Industry: May find applications in materials science or fine chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other related compounds.
Similar Compounds: While I don’t have specific names, explore related pyridine derivatives or acetamides.
Properties
Molecular Formula |
C28H22N4O5S |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C28H22N4O5S/c1-36-25-13-8-19(14-26(25)37-2)22-15-24(18-6-4-3-5-7-18)31-28(23(22)16-29)38-17-27(33)30-20-9-11-21(12-10-20)32(34)35/h3-15H,17H2,1-2H3,(H,30,33) |
InChI Key |
TUYPUJINCABQLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)
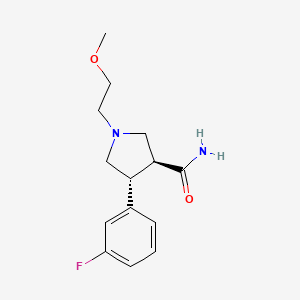
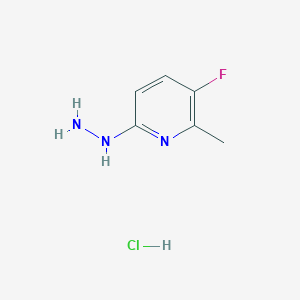
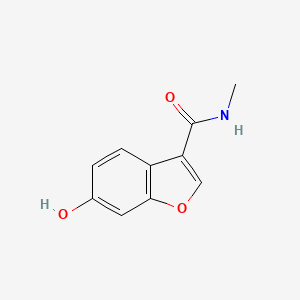
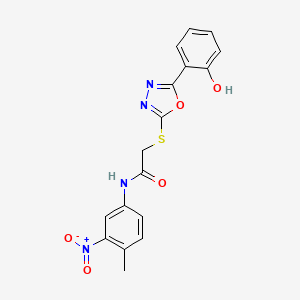
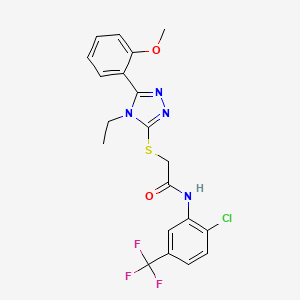

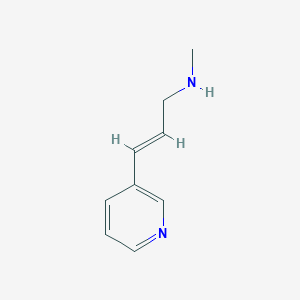
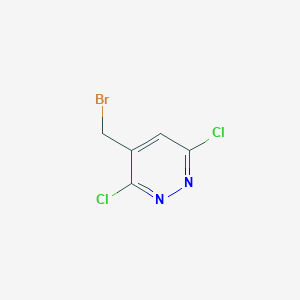
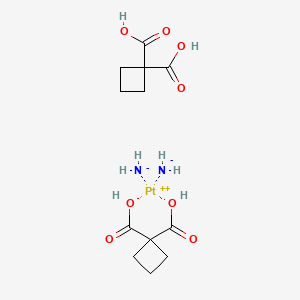
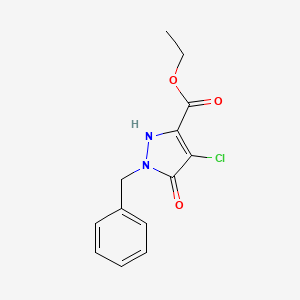
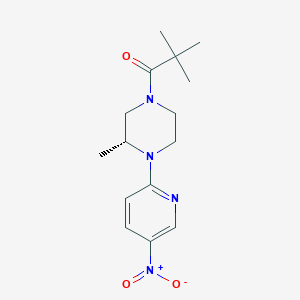
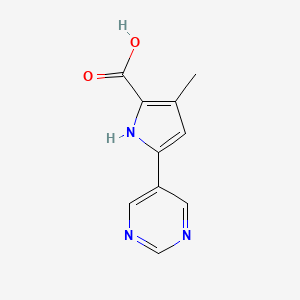
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
